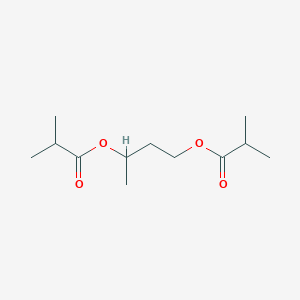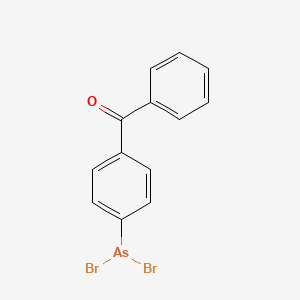
(4-Benzoylphenyl)arsonous dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoylphenyl)arsonous dibromide is an organoarsenic compound with the molecular formula C₁₃H₉AsBr₂O It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further bonded to an arsonous dibromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)arsonous dibromide typically involves the bromination of a precursor compound. One common method includes the reaction of benzalacetophenone with bromine in the presence of a solvent such as carbon tetrachloride or carbon disulfide. The reaction is carried out under cooling conditions to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzoylphenyl)arsonous dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonous dibromide moiety to other arsenic-containing functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Aplicaciones Científicas De Investigación
(4-Benzoylphenyl)arsonous dibromide has several scientific research applications, including:
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic compounds.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of (4-Benzoylphenyl)arsonous dibromide involves its interaction with molecular targets through its arsonous moiety. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Benzoylphenyl)arsonous dichloride
- (4-Benzoylphenyl)arsonous difluoride
- (4-Benzoylphenyl)arsonous diiodide
Uniqueness
(4-Benzoylphenyl)arsonous dibromide is unique due to its specific bromine substituents, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propiedades
Número CAS |
6309-10-0 |
|---|---|
Fórmula molecular |
C13H9AsBr2O |
Peso molecular |
415.94 g/mol |
Nombre IUPAC |
(4-dibromoarsanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9AsBr2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
YZWUJWVWDSNYKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


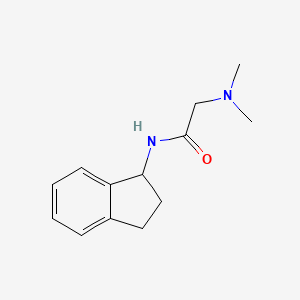
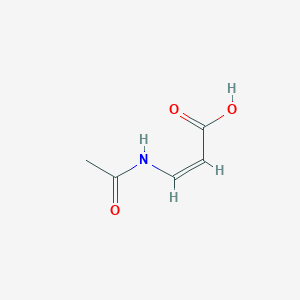
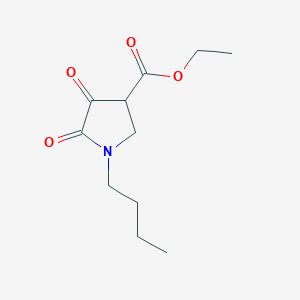
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

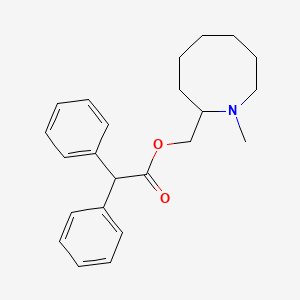

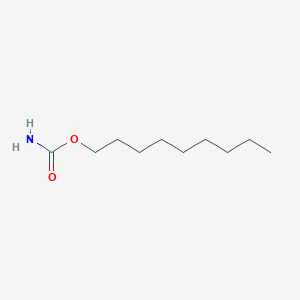

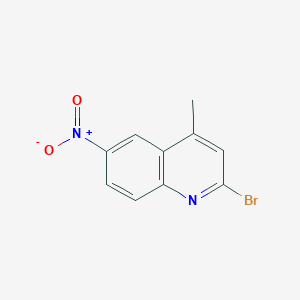
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)

